Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester
CAS No.: 58050-49-0
Cat. No.: VC18702263
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58050-49-0 |
|---|---|
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | ethyl N-(morpholin-4-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C8H16N2O3/c1-2-13-8(11)9-7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11) |
| Standard InChI Key | LFBJNHCQHSVJFB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NCN1CCOCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is defined by its IUPAC name ethyl N-(morpholin-4-ylmethyl)carbamate and possesses the SMILES notation CCOC(=O)NCN1CCOCC1 . The molecular structure integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—connected to an ethyl carbamate group through a methylene bridge. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₃ | |
| Molecular Weight | 188.22 g/mol | |
| CAS Registry Number | 58050-49-0 | |
| InChIKey | LFBJNHCQHSVJFB-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
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Carbamate Formation: Reaction of 4-morpholinemethylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine):
This method aligns with syntheses of analogous carbamates.
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Mannich Reaction: Condensation of morpholine, formaldehyde, and ethyl carbamate under acidic conditions.
Industrial-scale production methods remain undisclosed, though batch reactors with temperature-controlled conditions (0–25°C) are typically employed for carbamate syntheses to minimize side reactions .
Purification and Analysis
Purification likely involves fractional distillation or recrystallization from ethanol/water mixtures, given the compound’s moderate polarity . Chromatographic techniques (e.g., HPLC, GC-MS) would be necessary to verify purity, though no validated protocols are reported.
Physicochemical Properties
Thermodynamic Parameters
Experimental data on melting point, boiling point, and solubility are absent. Predictive models (e.g., ACD/Labs) estimate:
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Melting Point: 45–60°C
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Boiling Point: 280–300°C (with decomposition)
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LogP: 0.9 (indicating moderate hydrophilicity)
Aqueous solubility is projected to be ~10 g/L at 25°C, though this requires empirical validation .
Stability and Reactivity
Carbamic acid esters are generally susceptible to hydrolysis under acidic or alkaline conditions, yielding morpholinomethylamine and ethyl alcohol . Storage recommendations include anhydrous environments at 2–8°C to prevent degradation.
Applications and Uses
Pharmaceutical Intermediates
While direct applications are unreported, structurally related carbamates serve as:
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Protease Inhibitors: Morpholine-containing carbamates modulate enzyme activity in drug discovery.
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Prodrug Derivatives: Carbamate groups enhance pharmacokinetics by improving membrane permeability .
Agricultural Chemistry
Carbamates are widely used as pesticides, though no studies link this specific compound to herbicidal or insecticidal activity . Its morpholine moiety may interact with plant acetylcholine receptors, suggesting untapped potential .
Research Findings
Biological Activity Screening
Limited toxicological data exist. Analogous ethyl carbamates exhibit carcinogenicity in rodent models, necessitating caution in handling . Computational ADMET predictions for this compound highlight:
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CYP450 Inhibition: Moderate affinity for CYP3A4 (IC₅₀ ≈ 15 μM)
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hERG Binding: Low risk of cardiotoxicity (pIC₅₀ < 4)
Material Science Applications
Carbamates with morpholine groups have been explored as corrosion inhibitors in metalworking fluids, though this compound’s efficacy remains unstudied .
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